2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.08270150 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds incorporating thiazole, triazole, and pyridine rings involves complex chemical reactions aimed at creating molecules with potential biological activities. For example, the development of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against specific pests like the cotton leafworm, Spodoptera littoralis. This synthesis process highlights the versatility of such compounds in creating targeted biological agents (Fadda et al., 2017).
Biological Activities
Compounds with thiazole, triazole, and pyridine rings have been explored for various biological activities, including anticancer, antimicrobial, and antiproliferative effects. A study by Albratty et al. (2017) investigated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating the potential of these compounds to inhibit cancer cell growth. This research suggests the promise of structurally similar compounds in therapeutic applications (Albratty et al., 2017).
Implications for Further Research
The exploration of compounds with thiazole, triazole, and pyridine rings opens avenues for further scientific research, particularly in drug discovery and development. Studies on these compounds' synthesis, structural elucidation, and biological activity screening are crucial for understanding their potential as pharmaceutical agents. For instance, the synthesis and biological evaluation of thiazole derivatives as anticancer agents illustrate the ongoing efforts to develop more effective and selective therapeutic options (Evren et al., 2019).
Properties
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS2/c1-10-8-24-15(18-10)19-13(23)9-25-16-21-20-14(22(16)12-2-3-12)11-4-6-17-7-5-11/h4-8,12H,2-3,9H2,1H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZFPOQSSWPDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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